molecular formula C11H17NO3 B13051743 (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL

Cat. No.: B13051743
M. Wt: 211.26 g/mol
InChI Key: KDODDHUBUQANBT-HQJQHLMTSA-N
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Description

(1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. The compound features an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.

    Reduction: The precursor undergoes reduction to form the corresponding alcohol.

    Amination: The alcohol is then subjected to amination to introduce the amino group.

    Methoxylation: Finally, the phenyl ring is methoxylated to introduce the methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the phenyl ring.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups to the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

The compound’s biological applications include its use as a ligand in biochemical assays and as a precursor for synthesizing biologically active molecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific pathways.

Industry

Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the methoxy groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(3,5-dihydroxyphenyl)propan-2-OL

Uniqueness

(1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is unique due to the presence of two methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m1/s1

InChI Key

KDODDHUBUQANBT-HQJQHLMTSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=CC(=C1)OC)OC)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)OC)OC)N)O

Origin of Product

United States

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